Cas no 886499-58-7 (6-Chloro-2-fluoro-3-methoxybenzoic acid)

6-Chloro-2-fluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring chloro, fluoro, and methoxy functional groups at the 6, 2, and 3 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its distinct substitution pattern enhances reactivity and selectivity in cross-coupling reactions, facilitating the construction of complex molecular frameworks. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups offers tunable electronic properties, making it valuable for designing bioactive molecules. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Suitable for further derivatization, it is commonly used in medicinal chemistry for lead optimization.
6-Chloro-2-fluoro-3-methoxybenzoic acid structure
886499-58-7 structure
Product Name:6-Chloro-2-fluoro-3-methoxybenzoic acid
CAS No:886499-58-7
MF:C8H6ClFO3
MW:204.582845211029
MDL:MFCD04115947
CID:712778
PubChem ID:3856039
Update Time:2025-07-22

6-Chloro-2-fluoro-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-fluoro-3-methoxybenzoic acid
    • Benzoic acid,6-chloro-2-fluoro-3-methoxy-
    • 6-Chloro-2-fluoro-3-methoxybenzoic acid (ACI)
    • 6-Chloro-2-fluoro-3-methoxybenzenecarboxylic acid
    • AKOS015956767
    • LCBOXBUSYYCBLU-UHFFFAOYSA-N
    • SCHEMBL203402
    • 886499-58-7
    • 6-CHLORO-2-FLUORO-3-METHOXYBENZOICACID
    • 6-chloro-2-fluoro-3-methoxy-benzoic Acid
    • 6-Chloro-2-fluoro-3-(methyloxy)benzoic acid
    • EN300-317483
    • DTXSID40397401
    • AS-43087
    • 6-Chloro-2-fluoro-3-methoxybenzoic acid, AldrichCPR
    • CS-0196040
    • MFCD04115947
    • MDL: MFCD04115947
    • Inchi: 1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
    • InChI Key: LCBOXBUSYYCBLU-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CC=C(OC)C=1F)O

Computed Properties

  • Exact Mass: 203.999
  • Monoisotopic Mass: 203.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.5Ų

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6-Chloro-2-fluoro-3-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:886499-58-7)6-Chloro-2-fluoro-3-methoxybenzoic acid
Order Number:A842812
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:57
Price ($):314.0
Email:sales@amadischem.com

Additional information on 6-Chloro-2-fluoro-3-methoxybenzoic acid

6-Chloro-2-fluoro-3-methoxybenzoic Acid (CAS No. 886499-58-7): A Comprehensive Overview

6-Chloro-2-fluoro-3-methoxybenzoic acid, also known by its CAS registry number 886499-58-7, is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique substitution pattern on the benzoic acid scaffold, featuring a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzoic acid typically involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. Recent advancements in catalytic methodologies and asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and enhancing its scalability for industrial applications. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzoic acid core with high precision.

From a biological standpoint, 6-Chloro-2-fluoro-3-methoxybenzoic acid has demonstrated promising bioactivity in preclinical studies. It has been evaluated as a potential lead compound in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Notably, recent studies have highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. For example, a study published in the journal Nature Communications revealed that this compound exhibits selective inhibition of the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancers.

In addition to its pharmacological relevance, 6-Chloro-2-fluoro-3-methoxybenzoic acid has found applications in materials science due to its ability to form stable metal complexes with transition metals. These complexes exhibit unique magnetic and electronic properties, making them attractive candidates for use in spintronic devices and catalytic systems. For instance, researchers at the University of Cambridge have reported on the synthesis of cobalt-based complexes derived from this compound, which show enhanced catalytic activity in alkene epoxidation reactions.

The physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzoic acid are well-documented, with studies focusing on its solubility, stability under various conditions, and spectroscopic characteristics. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. Furthermore, computational chemistry approaches, such as density functional theory (DFT), have been employed to study its electronic structure and reactivity patterns.

Looking ahead, the continued exploration of 6-Chloro-2-fluoro-3-methoxybenzoic acid's potential is expected to yield further breakthroughs across multiple disciplines. Its role as a versatile building block in organic synthesis is likely to expand as new reaction pathways are discovered. Moreover, ongoing clinical trials may shed light on its therapeutic efficacy and safety profile, paving the way for its translation into clinical practice.

In conclusion, 6-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 886499-58-7) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications underscore the importance of exploring structurally diverse compounds to address pressing challenges in science and medicine.

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Amadis Chemical Company Limited
(CAS:886499-58-7)6-Chloro-2-fluoro-3-methoxybenzoic acid
A842812
Purity:99%
Quantity:25g
Price ($):314.0
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